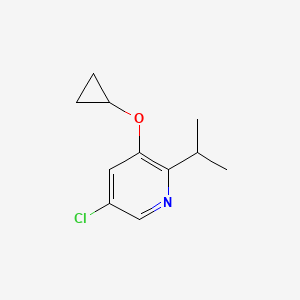![molecular formula C8H7ClN2O3 B14838643 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group and a nitro group attached to a pyridine ring, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone typically involves the chloromethylation of a nitropyridine precursor. One common method includes the reaction of 2-chloro-4-nitropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the ethanone moiety.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Carboxylic acids derived from the ethanone moiety.
Scientific Research Applications
1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloromethyl and nitro groups play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-[4-(Chloromethyl)-6-nitropyridin-2-YL]ethanone: This compound has a similar structure but with different positions of the chloromethyl and nitro groups.
2-Chloro-4-nitropyridine: A precursor in the synthesis of 1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
1-[6-(chloromethyl)-4-nitropyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)8-3-7(11(13)14)2-6(4-9)10-8/h2-3H,4H2,1H3 |
InChI Key |
KQHNUHWDVHSLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


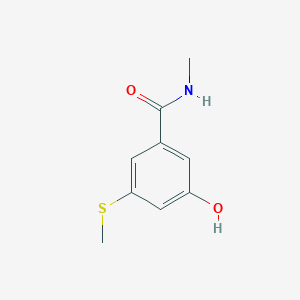
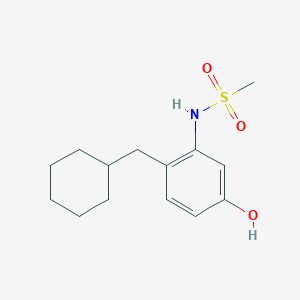
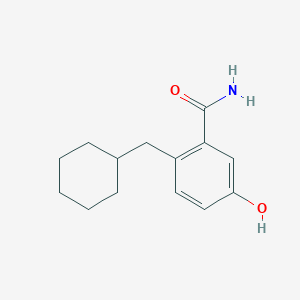
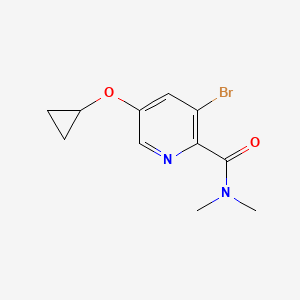
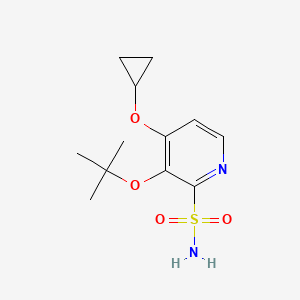
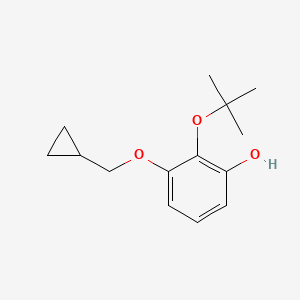
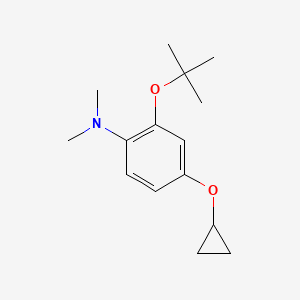
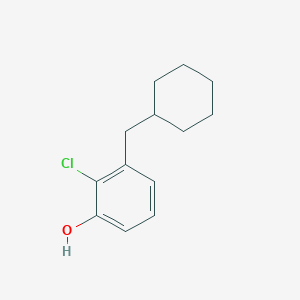
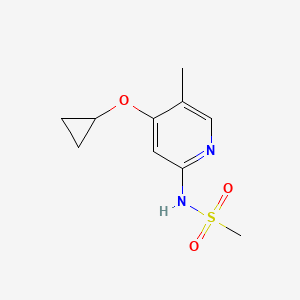


![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

